1-ethyl-3,4-dihydro-2H-quinolin-4-amine
Description
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinolin-4-amine |
InChI |
InChI=1S/C11H16N2/c1-2-13-8-7-10(12)9-5-3-4-6-11(9)13/h3-6,10H,2,7-8,12H2,1H3 |
InChI Key |
DAPOGWRBGOPUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C2=CC=CC=C21)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 1-Ethyl-3,4-dihydro-2H-quinolin-4-amine
The synthesis of 1-ethyl-3,4-dihydro-2H-quinolin-4-amine typically involves:
- Alkylation at the nitrogen atom (N1-position) of quinoline or dihydroquinoline precursors to introduce the ethyl group.
- Introduction or transformation of the amino group at the 4-position, often via nucleophilic substitution or reductive amination.
- Control of the oxidation state to maintain the 3,4-dihydroquinoline structure rather than full aromatization.
Alkylation of Quinoline Nitrogen (N1) to Introduce the Ethyl Group
According to Zięba and Suwińska (2008), alkylation of 4-aminoquinolinium salts at the nitrogen atom can be efficiently achieved using alkyl halides such as ethyl bromide. This method yields 1-ethyl derivatives with high regioselectivity and good yields. The reaction proceeds via nucleophilic attack of the quinoline nitrogen on the alkyl halide, forming the 1-ethyl-4-aminoquinolinium salts, which can be further transformed.
| Starting Material | Alkylating Agent | Product | Yield (%) |
|---|---|---|---|
| 4-(Phenylamino)quinolinium salt (N-H) | Ethyl bromide | 1-Ethyl-4-(phenylamino)quinolinium salt | 62-74 |
(Table adapted from Zięba et al., 2008)
This step is crucial for obtaining the 1-ethyl substitution pattern on the quinoline ring.
Introduction of the 4-Amino Group
The amino group at the 4-position can be introduced or modified by several methods:
- Direct amination : Reaction of 4-chloroquinoline derivatives with amines under nucleophilic aromatic substitution conditions.
- Reduction of 4-oxoquinoline derivatives : Reduction of 4-oxo groups to 4-amino groups via reductive amination or hydrazide intermediates.
- Use of hydrazide and azide coupling methods : As per the synthesis of N-alkyl quinoline derivatives, hydrazides can be converted to amines via azide intermediates under mild conditions, providing high yields with simple workup and low temperature (around −5 °C).
For example, in a related quinoline system, hydrazide intermediates reacted with sodium nitrite at low temperature to generate azides, which then reacted with amines to afford N-alkyl quinoline amides in 63–81% yields. This approach offers advantages such as mild conditions and high efficiency.
Reduction and Control of the Dihydroquinoline Core
Maintaining the 3,4-dihydroquinoline structure requires selective reduction methods:
- Catalytic hydrogenation : Attempts to reduce quinoline derivatives to tetrahydroquinolines or dihydroquinolines using palladium on charcoal often result in mixtures, indicating the need for careful control of conditions.
- Use of lithium aluminum hydride (LAH) : Heating quinoline derivatives with LAH at reflux can reduce the ring but may lead to complex mixtures without selectivity.
- Protection strategies : Protecting the nitrogen atom during Grignard or nucleophilic addition reactions can stabilize intermediates and improve yields of dihydroquinoline derivatives.
These methods underline the challenges in selectively preparing 3,4-dihydroquinoline derivatives without over-reduction or oxidation.
Representative Synthetic Scheme for 1-Ethyl-3,4-dihydro-2H-quinolin-4-amine
Based on the literature, a plausible synthetic route is:
- Starting from 4-aminoquinoline or 4-oxoquinoline derivatives.
- Alkylation at N1 with ethyl bromide to form 1-ethyl-4-aminoquinolinium salts.
- Reduction or transformation of the 4-position to the amino group if starting from oxo derivatives, using hydrazide and azide coupling methods or reductive amination.
- Selective reduction of the quinoline ring to the 3,4-dihydroquinoline using controlled hydrogenation or hydride reagents with protective groups as needed.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The azide coupling method for functionalizing quinoline derivatives provides higher yields and milder conditions compared to traditional peptide bond formation with DCC coupling.
- Protection of the nitrogen atom during nucleophilic additions improves stability and yield of dihydroquinoline intermediates.
- Spectroscopic analysis (1H NMR, 15N NMR) and X-ray crystallography have been used to confirm the structure of intermediates and products, ensuring the correct substitution pattern and oxidation state.
- Attempts to directly reduce quinoline derivatives often lead to mixtures, emphasizing the need for stepwise and controlled synthetic approaches.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3,4-dihydro-2H-quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium or platinum catalysts, hydrogen gas.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
1-ethyl-3,4-dihydro-2H-quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-3,4-dihydro-2H-quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituent patterns. Below is a systematic comparison of 1-ethyl-3,4-dihydro-2H-quinolin-4-amine with analogous compounds:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Lipophilicity and Substituent Effects: The ethyl group in 1-ethyl-3,4-dihydro-2H-quinolin-4-amine provides balanced lipophilicity, whereas the butyl analog () shows higher LogP, favoring lipid-rich environments like the blood-brain barrier . Fluorinated derivatives (e.g., 6-fluoro-2-methylquinolin-4-amine) leverage halogen-induced polarity for targeted interactions, such as binding to ATP pockets in kinases .
Steric and Electronic Modifications: Methyl groups (e.g., in 6-ethyl-1-methyl-3,4-dihydro-2H-quinolin-4-amine) introduce steric constraints that may limit off-target binding, as seen in neuroprotective candidates . Bulky substituents like hexanoyl and phenyl () reduce aqueous solubility but improve selectivity for hydrophobic binding sites .
Synthetic Accessibility: Sodium cyanoborohydride-mediated reductive amination () is a common method for introducing amine groups in tetrahydroquinolines, though yields vary with substituent bulk .
Biological Activity Trends: Amine-containing tetrahydroquinolines often exhibit CNS activity due to their ability to cross the blood-brain barrier. Ethyl and methyl analogs () are prioritized in neurodegenerative disease research . Fluorinated or aromatic analogs () show promise in oncology, leveraging enhanced electronic interactions for enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-ethyl-3,4-dihydro-2H-quinolin-4-amine and its analogs?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between chlorinated quinoline precursors and ethylamine derivatives. For example, 4-chloro-3,4-dihydroquinoline intermediates react with ethylamine under reflux in ethanol or acetonitrile. Purification often employs flash chromatography (e.g., using n-hexane/ethyl acetate gradients) to isolate the product . Yield optimization may require additional washing steps with ether or methanol to precipitate impurities .
Q. How are structural and purity characteristics of 1-ethyl-3,4-dihydro-2H-quinolin-4-amine validated experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Key diagnostic signals include the ethyl group’s triplet (~1.36 ppm for CH3) and quartet (~4.09 ppm for CH2) in H NMR, alongside aromatic protons in the quinoline core (6.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ for C11H15N2: calcd. 175.1235) .
- HPLC : Purity >95% is standard, with retention times (e.g., 3.8–4.0 min) validated using C18 columns and acetonitrile/water gradients .
Q. What biological assays are commonly used to evaluate quinolin-4-amine derivatives?
- Methodological Answer :
- Kinase Inhibition Assays : Test activity against protein kinases (e.g., EGFR, VEGFR) using ADP-Glo™ or fluorescence polarization .
- Antiproliferative Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Microbial Susceptibility Testing : Minimum inhibitory concentration (MIC) determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthetic yields of 1-ethyl-3,4-dihydro-2H-quinolin-4-amine be optimized for scale-up?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines .
- Catalysis : KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .
- Purification : Automated flash chromatography with gradient elution reduces losses; recrystallization from ethyl acetate/methanol mixtures enhances purity .
Q. What strategies guide structure-activity relationship (SAR) studies for quinolin-4-amine derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -CF3) at position 6/7 to enhance kinase binding .
- Amine Functionalization : Replace the ethyl group with cyclic amines (e.g., pyrrolidine) to modulate solubility and target affinity .
- Bioisosteric Replacement : Substitute the quinoline core with pyrazolo[3,4-c]quinoline to improve metabolic stability .
Q. How can computational modeling predict biological targets for 1-ethyl-3,4-dihydro-2H-quinolin-4-amine?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase ATP-binding pockets. Prioritize targets with docking scores ≤−8.0 kcal/mol .
- QSAR Models : Train models on datasets of IC50 values for analogs to predict antiproliferative activity .
- ADMET Prediction : SwissADME or pkCSM estimates bioavailability, blood-brain barrier penetration, and toxicity .
Q. How should researchers address discrepancies in NMR or bioactivity data for quinolin-4-amine analogs?
- Methodological Answer :
- NMR Reanalysis : Verify solvent effects (e.g., DMSO vs. CDCl3) and compare with literature (e.g., δ 10.6 ppm for NH in DMSO ).
- Bioactivity Validation : Replicate assays under standardized conditions (e.g., 37°C, 5% CO2) and cross-test with positive controls (e.g., imatinib for kinase inhibition) .
- Structural Confirmation : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve stereochemical ambiguities .
Q. What experimental approaches resolve conflicting reports on antimicrobial vs. cytotoxic activity?
- Methodological Answer :
- Selectivity Index (SI) : Calculate SI = IC50 (mammalian cells)/MIC (microbes) to differentiate targeted vs. nonspecific effects .
- Mechanistic Studies : Perform ROS detection or DNA intercalation assays to identify primary modes of action .
- Structural Analog Testing : Compare activity of 6-chloro or 7-methoxy derivatives to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
